Cas no 2228365-63-5 (2-(4-benzylmorpholin-2-yl)propanal)

2-(4-benzylmorpholin-2-yl)propanal 化学的及び物理的性質
名前と識別子
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- 2-(4-benzylmorpholin-2-yl)propanal
- EN300-1862527
- 2228365-63-5
-
- インチ: 1S/C14H19NO2/c1-12(11-16)14-10-15(7-8-17-14)9-13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3
- InChIKey: VNCHVWJOTZHFKZ-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CC2C=CC=CC=2)CC1C(C=O)C
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-(4-benzylmorpholin-2-yl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1862527-5.0g |
2-(4-benzylmorpholin-2-yl)propanal |
2228365-63-5 | 5g |
$3313.0 | 2023-05-23 | ||
Enamine | EN300-1862527-0.25g |
2-(4-benzylmorpholin-2-yl)propanal |
2228365-63-5 | 0.25g |
$1051.0 | 2023-09-18 | ||
Enamine | EN300-1862527-2.5g |
2-(4-benzylmorpholin-2-yl)propanal |
2228365-63-5 | 2.5g |
$2240.0 | 2023-09-18 | ||
Enamine | EN300-1862527-1g |
2-(4-benzylmorpholin-2-yl)propanal |
2228365-63-5 | 1g |
$1142.0 | 2023-09-18 | ||
Enamine | EN300-1862527-0.05g |
2-(4-benzylmorpholin-2-yl)propanal |
2228365-63-5 | 0.05g |
$959.0 | 2023-09-18 | ||
Enamine | EN300-1862527-0.5g |
2-(4-benzylmorpholin-2-yl)propanal |
2228365-63-5 | 0.5g |
$1097.0 | 2023-09-18 | ||
Enamine | EN300-1862527-5g |
2-(4-benzylmorpholin-2-yl)propanal |
2228365-63-5 | 5g |
$3313.0 | 2023-09-18 | ||
Enamine | EN300-1862527-10g |
2-(4-benzylmorpholin-2-yl)propanal |
2228365-63-5 | 10g |
$4914.0 | 2023-09-18 | ||
Enamine | EN300-1862527-0.1g |
2-(4-benzylmorpholin-2-yl)propanal |
2228365-63-5 | 0.1g |
$1005.0 | 2023-09-18 | ||
Enamine | EN300-1862527-1.0g |
2-(4-benzylmorpholin-2-yl)propanal |
2228365-63-5 | 1g |
$1142.0 | 2023-05-23 |
2-(4-benzylmorpholin-2-yl)propanal 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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3. Book reviews
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
2-(4-benzylmorpholin-2-yl)propanalに関する追加情報
Compound 2-(4-benzylmorpholin-2-yl)propanal: A Comprehensive Overview
The compound 2-(4-benzylmorpholin-2-yl)propanal, with CAS No. 2228365-63-5, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a morpholine ring with a benzyl group and an aldehyde functional group. The morpholine moiety, a six-membered ring containing two oxygen atoms, contributes to the compound's stability and reactivity, making it a valuable building block in various chemical reactions.
Recent studies have highlighted the potential of 2-(4-benzylmorpholin-2-yl)propanal in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the design of novel anti-inflammatory and antioxidant agents. The aldehyde group in the molecule serves as a reactive site for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.
In terms of synthesis, 2-(4-benzylmorpholin-2-yl)propanal can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. One notable approach involves the reaction of morpholine derivatives with aldehyde precursors under controlled conditions. This method has been optimized to achieve high yields and selectivity, making it suitable for large-scale production.
The structural flexibility of 2-(4-benzylmorpholin-2-yl)propanal also lends itself well to applications in materials science. For instance, researchers have investigated its use as a monomer in the synthesis of polymers with tailored mechanical and thermal properties. The benzyl group imparts aromaticity to the molecule, which can enhance the stability and conductivity of resulting materials.
Moreover, recent advancements in green chemistry have led to the exploration of environmentally friendly synthesis routes for 2-(4-benzylmorpholin-2-yl)propanal. By utilizing renewable feedstocks and catalytic systems, scientists aim to reduce the environmental footprint associated with its production while maintaining high product quality.
In conclusion, 2-(4-benzylmorpholin-2-yl)propanal is a multifaceted compound with promising applications across diverse scientific disciplines. Its unique structure, combined with recent breakthroughs in synthesis and application research, positions it as a key player in advancing modern chemistry and materials science.
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